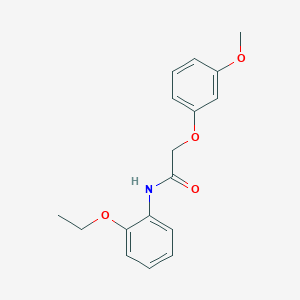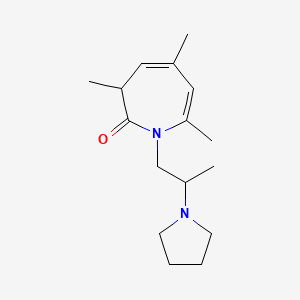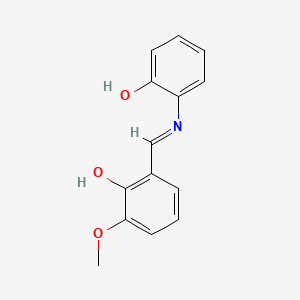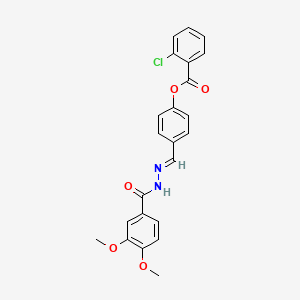
2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro dihidratado de 2-metil-6-(4-piperidinil)-4-pirimidinol es un compuesto químico que pertenece a la clase de los derivados de piperidina. Los derivados de piperidina son conocidos por su papel significativo en la industria farmacéutica debido a sus diversas actividades biológicas . Este compuesto se caracteriza por su estructura única, que incluye un anillo de piperidina y un anillo de pirimidina, lo que lo convierte en una molécula valiosa para diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro dihidratado de 2-metil-6-(4-piperidinil)-4-pirimidinol generalmente implica la formación de los anillos de piperidina y pirimidina seguidos de su acoplamiento. Un método común implica la ciclización de precursores apropiados en condiciones controladas. La reacción a menudo es catalizada por catalizadores metálicos como paladio o iridio .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar procesos de síntesis de varios pasos que se optimizan para el rendimiento y la pureza. Estos procesos a menudo incluyen el uso de reactores de alta presión y sistemas de flujo continuo para garantizar una producción eficiente. El producto final se purifica típicamente mediante técnicas de cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro dihidratado de 2-metil-6-(4-piperidinil)-4-pirimidinol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser catalizada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción a menudo implican el uso de agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Aminas, tioles, derivados halogenados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
El dihidrocloruro dihidratado de 2-metil-6-(4-piperidinil)-4-pirimidinol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro dihidratado de 2-metil-6-(4-piperidinil)-4-pirimidinol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas pueden variar según la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares
Piperidina: Un derivado simple de piperidina con características estructurales similares.
Pirimidina: Un compuesto con un anillo de pirimidina, que comparte algunas similitudes estructurales.
Piperina: Un alcaloide con una porción de piperidina, conocido por sus actividades biológicas.
Singularidad
El dihidrocloruro dihidratado de 2-metil-6-(4-piperidinil)-4-pirimidinol es único debido a su combinación de anillos de piperidina y pirimidina, que confieren propiedades químicas y biológicas distintas. Esta estructura de doble anillo lo convierte en un compuesto versátil para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C10H21Cl2N3O3 |
|---|---|
Peso molecular |
302.20 g/mol |
Nombre IUPAC |
2-methyl-4-piperidin-4-yl-1H-pyrimidin-6-one;dihydrate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O.2ClH.2H2O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H;2*1H2 |
Clave InChI |
PEPKTXBQGILYSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=O)N1)C2CCNCC2.O.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)



![(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)

![3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11941468.png)






